Home > Products > Screening Compounds P24971 > N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide - 1049577-14-1

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Catalog Number: EVT-2886842
CAS Number: 1049577-14-1
Molecular Formula: C21H24ClFN4O2
Molecular Weight: 418.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Dopamine D3 receptor ligands: These compounds demonstrate high affinity and selectivity for the D3 receptor subtype, making them valuable tools for investigating D3 receptor function and exploring their therapeutic potential in disorders like schizophrenia, Parkinson's disease, and drug addiction. [, ]
  • HIV entry inhibitors: Certain arylpiperazine derivatives, acting as CD4 mimics, have been identified as potent inhibitors of HIV entry into host cells by targeting the interaction between the viral envelope glycoprotein gp120 and the CD4 receptor. []
  • PAR-1 antagonists: Some cinnamoyl-piperazine derivatives exhibit antagonistic activity against protease-activated receptor-1 (PAR-1), suggesting potential applications in treating conditions involving PAR-1 activation, such as thrombosis and inflammation. []
Synthesis Analysis
  • Nucleophilic substitution reactions: Reacting a suitably substituted piperazine derivative with an appropriate aryl halide or aryl sulfonyl chloride in the presence of a base allows the introduction of desired aryl substituents onto the piperazine nitrogen. [, , ]
  • Reductive amination: This approach utilizes an aryl aldehyde or ketone and a piperazine derivative to form an imine intermediate, which is subsequently reduced to the corresponding amine using a reducing agent like sodium borohydride or sodium cyanoborohydride. [, , ]
  • Amide bond formation: Coupling reactions between an aryl carboxylic acid and a substituted piperazine derivative, facilitated by coupling reagents like HATU or EDC, enable the formation of amide linkages, contributing to the structural diversity of these compounds. [, , ]
Molecular Structure Analysis
  • Nucleophilic aromatic substitution (SNAr): This reaction is commonly used to introduce substituents onto electron-deficient aromatic rings. For example, reacting a fluoronitrobenzene derivative with a suitable amine provides access to nitroaniline derivatives, which can be further manipulated to obtain desired arylpiperazine analogs. [, ]
  • Suzuki coupling reaction: This palladium-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between an organoboron species and an organic halide or triflate. It offers a versatile method for introducing diverse aryl groups onto the piperazine scaffold. []
  • Boc protection and deprotection: The tert-butyloxycarbonyl (Boc) group is frequently employed as a protecting group for amines during multistep synthesis. Introducing and removing the Boc group allows selective functionalization of different amine moieties present in the target molecule. [, , ]
Mechanism of Action
  • Receptor agonism/antagonism: Many arylpiperazine derivatives exert their effects by binding to and modulating the activity of specific neurotransmitter receptors. For example, dopamine D3 receptor ligands can act as either agonists, enhancing receptor activation, or antagonists, blocking receptor signaling. [, , ]
  • Enzyme inhibition: Certain arylpiperazine derivatives demonstrate inhibitory activity against enzymes involved in specific signaling pathways. Inhibiting these enzymes can disrupt downstream signaling cascades, leading to desired therapeutic effects. []
  • Protein-protein interaction inhibition: Some arylpiperazine derivatives, acting as CD4 mimics, interfere with protein-protein interactions crucial for viral entry or other cellular processes. By binding to specific sites on target proteins, they prevent the formation of essential protein complexes, thereby inhibiting downstream events. []
Physical and Chemical Properties Analysis
  • Lipophilicity: The balance between hydrophilic and hydrophobic features, often measured by the partition coefficient (LogP), plays a crucial role in determining their solubility, membrane permeability, and overall pharmacokinetic profile. []
  • Hydrogen bonding capacity: The presence of hydrogen bond donors and acceptors within the molecule influences their solubility in aqueous environments and binding affinity to target proteins. []
  • Molecular weight: The size of the molecule affects its ability to cross biological barriers, such as the blood-brain barrier, and influences its metabolic stability. []
Applications
  • Drug discovery: These compounds serve as valuable lead compounds for developing novel therapeutics targeting various diseases and disorders, including neuropsychiatric disorders, HIV infection, cardiovascular diseases, and cancer. [, , , , , ]
  • Pharmacological tools: Arylpiperazine derivatives with high selectivity for specific receptors or enzymes are utilized as pharmacological tools to investigate the role of these targets in various biological processes and disease models. [, ]
  • Positron emission tomography (PET) tracers: Certain arylpiperazine derivatives possess suitable properties for radiolabeling with positron-emitting isotopes like carbon-11, enabling their use as PET tracers for imaging and studying specific receptors in the brain. []

PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide)

Compound Description: PB12 is a potent and selective dopamine D(4) receptor ligand. [] Researchers modified PB12 to explore structural features influencing D(3) receptor affinity. []

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 19)

Compound Description: This compound is a high-affinity D(3) receptor ligand with high selectivity over D(2), D(4), 5-HT(1A), and α(1) receptors. [] It emerged from modifications to compounds displaying moderate D(3) affinity. []

N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 27)

Compound Description: This compound is a high-affinity D(3) ligand identified as a potential candidate for positron emission tomography (PET) due to its affinity, lipophilicity, and potential for (11)C labeling. []

YIR-329

Compound Description: YIR-329 is a novel 1-azaspiro[5.5]undecane derivative with a cyclohexyl ring attached to the piperidine ring, designed as a small-molecule CD4 mimic. [] It exhibited slightly weaker anti-HIV activity compared to the lead compound HAR-171. []

YIR-819 (N1-(4-chlorophenyl)-N2-(1-(2-(N-(amidino)glycinamide)ethyl)-2-cyclohexylpiperidin-4-yl)oxalamide)

Compound Description: YIR-819 is a mono-cyclohexyl-type CD4 mimic designed to target the gp120 Phe43 cavity in HIV, exhibiting fivefold more potent anti-HIV activity than YIR-329. [] This increased activity is attributed to the inclusion of a guanidino group designed to interact with Asp368 in the gp120 Phe43 cavity. []

YIR-821 (1-(2-(5-guanidinovaleramide)ethyl derivative of YIR-819)

Compound Description: YIR-821, a derivative of YIR-819, also acts as a potent mono-cyclohexyl-type CD4 mimic with enhanced anti-HIV activity. [] Similar to YIR-819, it interacts with Val430 and Asp368 or Asp474 in the gp120 Phe43 cavity, contributing to its anti-HIV activity. []

Properties

CAS Number

1049577-14-1

Product Name

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-[(4-fluorophenyl)methyl]oxamide

Molecular Formula

C21H24ClFN4O2

Molecular Weight

418.9

InChI

InChI=1S/C21H24ClFN4O2/c22-17-3-7-19(8-4-17)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-15-16-1-5-18(23)6-2-16/h1-8H,9-15H2,(H,24,28)(H,25,29)

InChI Key

HTBPGNDEVVHYDT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.